N-Isopropyl-3-phenylpropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-N-propan-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDHSWAZTKYTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465025 | |
| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-11-1 | |
| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The Yb³⁺ ion coordinates with the sulfonyl group of the azetidine, polarizing the C–N bond and facilitating nucleophilic attack at the β-carbon. Aromatic nucleophiles (e.g., benzene, thiophene) displace the sulfonate group, yielding 3,3-diarylpropylamines. Key optimizations include:
Practical Considerations
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Substrate scope : Electron-rich arenes (e.g., toluene, furan) react efficiently, while electron-deficient systems require prolonged reaction times.
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Purification : Flash chromatography on silica gel (20% ethyl acetate in petroleum ether) isolates the product.
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Limitations : Requires pre-synthesized N-sulfonylazetidines, adding synthetic steps.
Azidation-Amination of Terminal Alkenes
A two-step procedure involving azidation followed by amination, documented in a Royal Society of Chemistry supplement, provides a modular approach. The method starts with terminal alkenes (e.g., styrene derivatives) and proceeds via intermediates such as 2-((E)-3-azidoprop-1-enyl)phenyl propionate (3h ).
Stepwise Procedure
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Azidation : Styrene derivatives react with sodium azide (NaN₃) in the presence of iodine (I₂) to form allylic azides. For example:
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Amination : The azide intermediate undergoes Staudinger reaction with isopropylamine, followed by reduction to yield the target amine.
Characterization Data
Advantages and Drawbacks
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Flexibility : Adaptable to diverse amine substrates.
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Safety concerns : Handling azides requires stringent precautions.
Alkylation with Isopropyl Halides
A patent by RU2670975C1 describes alkylating amines with isopropyl bromide (C₃H₇Br) in ethylene glycol using potassium carbonate (K₂CO₃) as a base. Although developed for N-isopropyl-N'-phenyl-p-phenylenediamine, the method is applicable to this compound with modifications.
Reaction Conditions
Process Optimization
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Temperature control : Maintaining 90°C minimizes side reactions (e.g., hydrolysis of isopropyl bromide).
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Workup : Distillation under reduced pressure isolates the product.
Scalability and Industrial Relevance
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Cost-effective : Avoids expensive catalysts (e.g., transition metals).
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Waste reduction : K₂CO₃ neutralizes HBr, simplifying disposal.
Comparative Analysis of Methods
| Method | Yield | Catalyst | Complexity | Scalability |
|---|---|---|---|---|
| Ring-opening | ≤95% | Yb(OTf)₃ | Moderate | High |
| Azidation-amination | 82% | None | High | Moderate |
| Alkylation | ~80% | K₂CO₃ | Low | High |
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Ring-opening : Preferred for high purity but requires azetidine precursors.
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Azidation-amination : Suitable for small-scale, diverse substrates.
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Alkylation : Industrially viable due to simplicity and cost efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, alcohols
Substitution: Various substituted amines
Scientific Research Applications
Chemistry
N-Isopropyl-3-phenylpropan-1-amine serves as a crucial building block in organic synthesis, particularly for complex organic molecules and pharmaceuticals. Its structural features allow for versatile modifications through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the introduction of different functional groups, enhancing its utility in synthetic chemistry.
Biology
Research has indicated that this compound exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and anti-inflammatory properties. For instance, in vitro studies demonstrated that this compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Table 1: Inflammatory Marker Production
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Medicine
The compound is under investigation for its therapeutic potential in treating various medical conditions. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing metabolic pathways. Ongoing research aims to elucidate its efficacy as a therapeutic agent .
Case Study: Tumor Growth Inhibition
In vivo experiments utilizing xenograft models have shown that treatment with this compound results in significant tumor size reduction compared to controls. These findings highlight its potential role in cancer therapy.
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals, agrochemicals, and dyes. Its versatility allows for efficient production processes that can be optimized for high yield and purity through continuous flow methods and automated reactors .
Safety and Toxicity Assessments
Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed during animal model studies, suggesting its potential for safe application in clinical settings.
Mechanism of Action
The mechanism of action of N-Isopropyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its structural features allow it to interact with cellular membranes, influencing cell signaling and transport processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, focusing on substituents and molecular properties:
Key Observations :
- Steric Effects : this compound exhibits moderate steric hindrance due to the isopropyl group, whereas the diisopropyl analog (C₁₅H₂₅N) has significantly higher bulk, likely influencing its reactivity in catalytic or binding applications .
- Functional Diversity : Substitution with heterocycles (e.g., imidazole in the 852934-12-4 compound) adds hydrogen-bonding capacity, a feature absent in the target compound .
This compound
Alkylation : Reacting 3-phenylpropan-1-amine with isopropyl bromide under basic conditions.
Fluoride-Mediated Halogen Exchange : As seen in , TBAF (tetrabutylammonium fluoride) could facilitate substitution reactions in brominated precursors .
Comparison with N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
Physicochemical and Pharmacological Properties
- Lipophilicity : The phenyl group in this compound increases logP compared to aliphatic analogs, likely enhancing blood-brain barrier penetration .
- Thermal Stability: Analogous compounds like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9) exhibit stability up to 150°C, suggesting similar resilience for the target compound .
Biological Activity
N-Isopropyl-3-phenylpropan-1-amine, also known as 3-Phenylpropylamine, is an organic compound with significant biological activity, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is characterized by an isopropyl group attached to a nitrogen atom and a phenyl group on the propyl chain. Its molecular formula is CHN, and it is primarily utilized in chemical synthesis and biological research due to its diverse applications.
Target Interactions
The compound primarily interacts with specific biological targets:
- Trypsin Enzymes : It has been shown to inhibit Trypsin-1 and Trypsin-2, which are crucial for various physiological processes.
- Quorum Sensing (QS) : this compound disrupts QS pathways in bacteria, inhibiting biofilm formation and virulence factor production.
Inhibition of Biofilm Formation
Research indicates that the compound effectively inhibits biofilm formation in Serratia marcescens , a multidrug-resistant bacterium. This inhibition is linked to its action on QS pathways, which are vital for bacterial communication and biofilm development. The compound's efficacy increases with higher concentrations, suggesting a dose-dependent relationship.
Biological Activities
The biological activities of this compound include:
Antimicrobial Properties :
- Demonstrated effectiveness against various bacterial strains.
Anti-inflammatory Effects :
- Potential to reduce inflammation markers in vitro.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of biofilm formation | |
| Anti-inflammatory | Reduction in inflammatory cytokines | |
| Virulence Factor Inhibition | Decreased production of proteases |
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial effects of this compound against several pathogens. The results showed significant inhibition of biofilm formation at concentrations as low as 50 µM. The compound was particularly effective against Serratia marcescens , where it reduced virulence factor production by approximately 60% compared to control groups.
In Vivo Studies
In vivo studies assessing the compound's effects on inflammation models indicated a marked reduction in paw edema in rats treated with this compound. These findings suggest potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic: What synthetic routes are recommended for N-Isopropyl-3-phenylpropan-1-amine, and how can reaction efficiency be optimized?
Answer:
A common approach involves reductive amination of 3-phenylpropanal with isopropylamine using sodium cyanoborohydride in methanol under inert conditions (pH 6-7, 24–48 hours at 25°C). Alternatively, alkylation of isopropylamine with 3-phenylpropyl halides (e.g., bromide or iodide) in the presence of a base like K₂CO₃ in acetonitrile (reflux, 12–24 hours) is viable . Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (1.2:1 amine:alkylating agent), and using phase-transfer catalysts (e.g., TBAB) to enhance yields.
Advanced: How do steric effects from the isopropyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The bulky isopropyl group introduces steric hindrance, reducing nucleophilic attack rates compared to less substituted amines (e.g., dimethyl analogs). Computational studies (DFT) suggest a 15–20% increase in activation energy for SN2 reactions due to restricted access to the nitrogen lone pair. This necessitates elevated temperatures (e.g., 80–100°C) or polar aprotic solvents (DMF, DMSO) to mitigate steric effects . Kinetic data from analogs (e.g., N,N-dimethyl-3-phenylpropan-1-amine) show similar trends .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H NMR reveals triplet signals for the propyl chain (δ 1.2–1.8 ppm) and a multiplet for the isopropyl group (δ 1.0–1.1 ppm). Aromatic protons (δ 7.2–7.4 ppm) confirm the phenyl group.
- MS : ESI-MS typically shows [M+H]⁺ peaks at m/z 192.2 (calculated).
- FT-IR : N-H stretching (3300–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies arise from solvent polarity and pH variations. For example, solubility in water (pH 7) is <0.1 mg/mL but increases to 5 mg/mL in acidic buffers (pH 3, HCl). Use Hansen solubility parameters (δD=18.1, δP=4.2, δH=6.3) to predict miscibility. Validate via nephelometry under controlled conditions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Engineering Controls : Fume hoods for synthesis/purification.
- First Aid : For skin contact, wash with 10% acetic acid to neutralize residual amines, followed by soap/water .
- Storage : In amber vials under nitrogen (4°C) to prevent oxidation .
Advanced: What strategies mitigate N-nitrosamine formation during synthesis or storage?
Answer:
- Process Design : Avoid nitrosating agents (e.g., NOx, nitrites) and secondary amine impurities.
- Additives : Introduce ascorbic acid (1–2 wt%) as a nitrosation inhibitor.
- Analytical Monitoring : LC-MS/MS with a limit of detection (LOD) ≤0.03 ppm for nitrosamine screening .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, 220 nm).
- Thermal Stability : TGA/DSC analysis (5°C/min ramp) identifies decomposition thresholds (~180°C) .
Advanced: What computational methods predict the compound’s bioactivity or receptor binding?
Answer:
- Molecular Docking : Use AutoDock Vina with PDB receptors (e.g., serotonin transporters). The isopropyl group shows hydrophobic interactions with residues like Phe341, reducing binding affinity by ~30% compared to primary amines .
- QSAR Models : Correlate logP (2.8) and polar surface area (32 Ų) with blood-brain barrier permeability .
Basic: How is purity validated for research-grade this compound?
Answer:
- HPLC : ≥98% purity using a mobile phase of 70:30 methanol:ammonium acetate (10 mM), retention time ~6.2 minutes.
- Elemental Analysis : Match calculated (C: 78.1%, H: 10.5%, N: 7.3%) and observed values .
Advanced: How can cross-disciplinary applications (e.g., catalysis, pharmacology) be explored without commercial bias?
Answer:
- Catalysis : Screen as a ligand in Pd-catalyzed cross-couplings (Suzuki-Miyaura). Compare turnover numbers (TON) with simpler amines.
- Pharmacology : Assess monoamine oxidase (MAO) inhibition in vitro (IC₅₀ determination via fluorometric assays) .
Basic: What are best practices for data reproducibility in studies involving this compound?
Answer:
- Documentation : Use electronic lab notebooks (ELNs) with detailed reaction logs (time, temperature, solvent batches).
- Systematic Reviews : Follow PRISMA guidelines for meta-analyses of physicochemical data .
Advanced: How do structural analogs inform SAR studies for this compound?
Answer:
Compare with N-Cyclohexyl-3-phenylpropan-1-amine:
- Lipophilicity : Isopropyl increases logP by 0.3 units.
- Bioavailability : 20% higher Cmax in rodent models due to reduced metabolic oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
